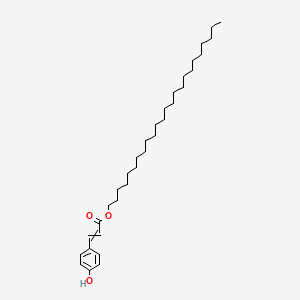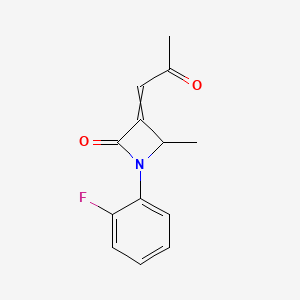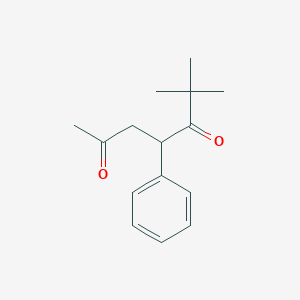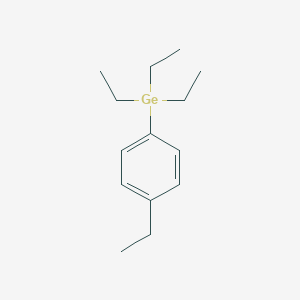
4-Decyl-7-hydroxy-2H-1-benzopyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Decyl-7-hydroxy-2H-1-benzopyran-2-one is a chemical compound belonging to the benzopyran family This compound is characterized by a benzopyran ring structure with a decyl group at the 4th position and a hydroxyl group at the 7th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Decyl-7-hydroxy-2H-1-benzopyran-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-hydroxycoumarin with a decyl halide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Decyl-7-hydroxy-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7th position can be oxidized to form a ketone or aldehyde.
Reduction: The benzopyran ring can be reduced to form dihydrobenzopyran derivatives.
Substitution: The decyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used.
Major Products Formed
Oxidation: Formation of 7-oxo derivatives.
Reduction: Formation of dihydrobenzopyran derivatives.
Substitution: Formation of various alkyl or aryl substituted benzopyran derivatives.
Applications De Recherche Scientifique
4-Decyl-7-hydroxy-2H-1-benzopyran-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 4-Decyl-7-hydroxy-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways. The hydroxyl group at the 7th position can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the benzopyran ring structure can interact with enzymes and receptors, modulating their function. The decyl group enhances the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparaison Avec Des Composés Similaires
4-Decyl-7-hydroxy-2H-1-benzopyran-2-one can be compared with other similar compounds such as:
7-Hydroxycoumarin: Lacks the decyl group, making it less lipophilic.
4-Hydroxy-2H-1-benzopyran-2-one: Lacks both the decyl and hydroxyl groups, resulting in different chemical properties.
Umbelliferone: Another hydroxylated benzopyran with different substitution patterns.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
105380-72-1 |
|---|---|
Formule moléculaire |
C19H26O3 |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
4-decyl-7-hydroxychromen-2-one |
InChI |
InChI=1S/C19H26O3/c1-2-3-4-5-6-7-8-9-10-15-13-19(21)22-18-14-16(20)11-12-17(15)18/h11-14,20H,2-10H2,1H3 |
Clé InChI |
WWVHCNVLTRGILM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC1=CC(=O)OC2=C1C=CC(=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6,7-Dihydro-7-hydroxy-5H-thieno[3,2-b]thiopyran-2-sulfonamide](/img/structure/B14330509.png)
![1,2,6,7-Tetrahydrodicyclopenta[CD,JK]pyrene](/img/structure/B14330515.png)
amino}-2-(propan-2-yl)pentanenitrile](/img/structure/B14330523.png)
![4,4,4',4'-Tetramethyl-2H,2'H,4H,4'H-3,3'-spirobi[[1]benzopyran]-7,7'-diol](/img/structure/B14330525.png)
![N~1~-[2,3-Bis(2-phenylpropan-2-yl)phenyl]benzene-1,4-diamine](/img/structure/B14330536.png)

![1-[(6aR,9S)-5-bromo-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-3-ethylurea](/img/structure/B14330560.png)
